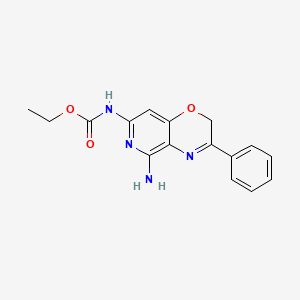
Carbamic acid, (5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and pyrido-oxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process often begins with the preparation of the pyrido-oxazin core, followed by the introduction of the amino and phenyl groups. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,3-b]-1,4-thiazin-7-yl)-, ethyl ester
- Indole derivatives
Uniqueness
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is unique due to its specific structure, which combines elements of carbamic acid and pyrido-oxazin
Properties
CAS No. |
87607-29-2 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl N-(5-amino-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamate |
InChI |
InChI=1S/C16H16N4O3/c1-2-22-16(21)20-13-8-12-14(15(17)19-13)18-11(9-23-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,19,20,21) |
InChI Key |
QRMBOSPEQFQJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















